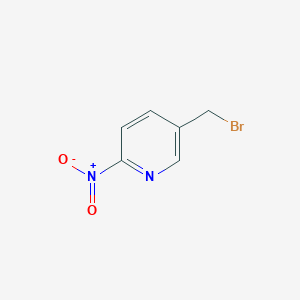

5-(bromomethyl)-2-nitroPyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMMMFKJDQNPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304745 | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448968-52-3 | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448968-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(bromomethyl)-2-nitroPyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-(bromomethyl)-2-nitropyridine

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-deficient nitropyridine core, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. The bromomethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce diverse functionalities. Concurrently, the 2-nitropyridine scaffold can be further elaborated, for instance, through reduction of the nitro group to an amine, which opens avenues for amide bond formation, diazotization, or other transformations. This strategic combination of reactive sites allows for the efficient construction of novel pharmaceutical candidates and molecular probes. This guide provides a comprehensive overview of the synthesis of this compound, including detailed protocols, mechanistic insights, and safety considerations.

Synthetic Strategy: A Two-Step Approach

The most common and practical synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the intermediate, 2-methyl-5-nitropyridine. This is followed by the selective benzylic bromination of the methyl group to afford the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Intermediate: 2-methyl-5-nitropyridine

There are two primary, well-documented methods for the synthesis of 2-methyl-5-nitropyridine. The choice of method may depend on the availability of starting materials, scale of the reaction, and safety considerations.

Method A: Nitration of 2-methylpyridine

This method involves the direct nitration of 2-methylpyridine (also known as 2-picoline) using a mixture of concentrated nitric and sulfuric acids. The reaction conditions must be carefully controlled to favor the desired 5-nitro isomer.[1]

Reaction:

2-methylpyridine + HNO₃/H₂SO₄ → 2-methyl-5-nitropyridine

Causality Behind Experimental Choices:

-

Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

-

Temperature Control: The temperature is maintained between 0 °C and 30 °C to control the rate of reaction and minimize the formation of undesired byproducts, such as other nitro isomers or over-nitrated products.[1]

Method B: From 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

This alternative route involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][3] This method can be advantageous if the malonic ester derivative is readily available.

Reaction:

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester + H₂SO₄/H₂O → 2-methyl-5-nitropyridine

Causality Behind Experimental Choices:

-

Acidic Hydrolysis and Decarboxylation: The strong acidic conditions (20% sulfuric acid) and heat promote the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. The resulting β-keto acid readily undergoes decarboxylation upon heating to yield the desired 2-methyl-5-nitropyridine.

| Parameter | Method A: Nitration | Method B: Decarboxylation |

| Starting Material | 2-methylpyridine | 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | 20% H₂SO₄ |

| Temperature | 0-30 °C | 100 °C |

| Reported Yield | Variable | 83% |

| Work-up | Basification, Extraction | Basification, Extraction |

Table 1: Comparison of Synthesis Methods for 2-methyl-5-nitropyridine.

Part 2: Synthesis of this compound via Wohl-Ziegler Bromination

The conversion of 2-methyl-5-nitropyridine to this compound is achieved through a free-radical bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[4][5][6]

Reaction:

2-methyl-5-nitropyridine + NBS --(Radical Initiator, Solvent)--> this compound

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for free-radical reactions.[4][5] It maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to any potential aromatic systems.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the free-radical chain reaction.[4][5] Heat or UV light can also be used for initiation.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents do not react with the radicals and can effectively dissolve the starting material. Due to the toxicity of CCl₄, alternative solvents like dichloromethane or acetonitrile may be used, though reaction conditions might need to be adjusted.[6]

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Potential Side Reactions:

-

Over-bromination: The formation of 5-(dibromomethyl)-2-nitropyridine can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

-

Ring Bromination: Although less likely under radical conditions, electrophilic bromination of the pyridine ring is a potential side reaction, especially if the reaction conditions inadvertently favor ionic pathways (e.g., in polar solvents).

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-nitropyridine (Method B)

This protocol is adapted from a procedure described by ChemicalBook.[2][3]

Materials and Equipment:

-

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

-

20% aqueous sulfuric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol).

-

Add cold 20% aqueous sulfuric acid (120 mL).

-

Heat the mixture to 100 °C and maintain for 2 hours with stirring.

-

Cool the reaction mixture in an ice bath.

-

Carefully add the cooled reaction mixture to a cold dilute sodium hydroxide solution to adjust the pH to approximately 10.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methyl-5-nitropyridine as a brown solid (expected yield: ~5.0 g, 83%).

Protocol 2: Synthesis of this compound

The following is a general procedure for the Wohl-Ziegler bromination of 2-methyl-5-nitropyridine. The specific quantities and reaction time may require optimization.

Materials and Equipment:

-

2-methyl-5-nitropyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (or a suitable alternative solvent like dichloromethane or acetonitrile)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-5-nitropyridine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC.

-

After the reaction is complete (typically indicated by the consumption of the starting material and the succinimide byproduct floating on the surface of the solvent), cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) to afford this compound as a solid.

Safety and Handling

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[1][2][3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.[1][2][3]

-

Toxicity: 5-bromo-2-nitropyridine is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Data Summary for 5-bromo-2-nitropyridine:

| Hazard Statement | GHS Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Table 2: GHS Hazard Statements for 5-bromo-2-nitropyridine.[2]

Conclusion

The synthesis of this compound is a straightforward yet powerful method for accessing a valuable synthetic intermediate. The two-step process, involving the preparation of 2-methyl-5-nitropyridine followed by a Wohl-Ziegler bromination, is a reliable and well-understood route. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this versatile building block for applications in drug discovery and development. The insights into the reaction mechanisms and potential side reactions provided in this guide should enable scientists to troubleshoot and optimize their synthetic procedures for improved yields and purity.

References

- Jubilant Ingrevia.

- Guidechem. 2-Methyl-5-nitropyridine 21203-6-9 wiki.

- ChemicalBook. 2-Methyl-5-nitropyridine synthesis.

- An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-nitropyridine - Benchchem.

- Fisher Scientific.

- Apollo Scientific.

- ACCELA CHEMBIO INC. SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine.

- Chem-Station Int. Ed.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.

- ChemicalBook. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum.

- Wikipedia.

- Organic Chemistry Portal. Wohl-Ziegler Reaction.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ChemicalBook. 5-Bromo-2-nitropyridine synthesis.

- FAQ - How is 5-Bromo-2-nitropyridine used in the synthesis of important intermedi

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- FAQ - Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline?

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

- YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.

- Sigma-Aldrich. 5-Bromo-2-nitropyridine 99 39856-50-3.

- The Royal Society of Chemistry.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

physicochemical properties of 5-(bromomethyl)-2-nitroPyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-(bromomethyl)-2-nitroPyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, with profound applications in medicinal chemistry and drug development. Its value is derived from a unique molecular architecture: a pyridine ring functionalized with both a highly reactive bromomethyl group and an electron-withdrawing nitro group. This combination of features makes it an exceptionally versatile intermediate for constructing complex molecular scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, reactivity profile, and established applications, particularly its role as a key precursor in the synthesis of targeted kinase inhibitors. The protocols and data presented herein are synthesized from established literature and safety data sheets to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective handling, application in synthesis, and purification. These properties dictate its behavior in different solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Appearance | Light yellow to white crystalline powder/solid | [1][2][4] |

| Melting Point | 148-150 °C | [1][2][4][5] |

| Boiling Point | 292.3 °C (Predicted) | [1][2][4] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol. | [1][2][4][6] |

| Partition Coefficient (LogP) | 1.25 (Estimated) | [4] |

| pKa | -4.95 (Predicted) | [6] |

Structural Elucidation and Analytical Characterization

The unambiguous confirmation of the structure and purity of this compound is a critical prerequisite for its use in synthesis, particularly in a pharmaceutical context. A multi-technique analytical approach is required for comprehensive characterization.

Spectroscopic Methodologies

Spectroscopy provides the foundational data for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for structural elucidation of organic molecules, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will provide clear information on the chemical environment of the protons, with characteristic signals for the aromatic protons on the pyridine ring and the diastereotopic protons of the bromomethyl group.[7] The electron-withdrawing effects of the nitro group and the bromine atom will deshield adjacent protons, shifting their signals downfield.

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and, most importantly, the symmetric and asymmetric stretching vibrations of the NO₂ group.[2]

-

Mass Spectrometry (MS) : This technique is vital for confirming the molecular weight of the compound. A key diagnostic feature in the mass spectrum of this molecule is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity (M+ and M+2), providing definitive evidence for the presence of a single bromine atom.[2]

Caption: A logical workflow for the comprehensive analytical characterization of this compound.

Chromatographic and Thermal Analysis

These methods are crucial for assessing purity and stability, pillars of trustworthiness in drug development.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of non-volatile organic compounds.[8] A reverse-phase HPLC method, typically utilizing a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid), provides excellent separation of the main compound from potential impurities.[8][9] UV detection is suitable due to the chromophores in the molecule.[8]

-

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the material.[10][11] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.[11] DSC measures the heat flow into or out of a sample, allowing for the precise determination of the melting point and the identification of any exothermic decomposition events.[10][11] A sharp melting point observed by DSC is also a strong indicator of high purity.

Protocol: Melting Point Determination by DSC

This protocol represents a self-validating system for determining a key physical property.

-

Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[10]

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and hermetically seal it.

-

Method Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[10]

-

Data Acquisition : Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected melting point (e.g., 180 °C).[10]

-

Data Analysis : The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHf) can be calculated from the peak area.

Chemical Reactivity and Stability

The synthetic utility of this compound is governed by the reactivity of its functional groups.

-

Reactivity : The molecule possesses two primary reactive sites. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various side chains. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group, which serves as a versatile handle for subsequent chemical transformations, such as amide bond formation or diazotization.[12][13]

-

Stability : The compound is stable under recommended storage conditions (in a tightly closed container in a dry, cool, and well-ventilated place).[4][14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Exposure to high temperatures, direct sunlight, and moisture should be avoided to prevent degradation.[3][4]

Synthesis Overview

The most common and scalable synthetic route to this compound starts from 2-amino-5-bromopyridine. This precursor undergoes oxidation of the amino group to a nitro group, often using an oxidizing agent like hydrogen peroxide in an acidic medium.[6][13][15]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

This compound has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors.[12] Its pyridine ring can form crucial hydrogen bond interactions within the hinge region of a kinase's active site.[12]

Its most notable application is as a key intermediate in the synthesis of Pazopanib , an FDA-approved drug for treating renal cell carcinoma and soft tissue sarcoma.[12][13] The synthesis involves a nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group to an amine, which is then used to build the rest of the drug molecule.[12][13]

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory.

-

Hazards : this compound is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][14]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling.

-

First Aid : In case of skin contact, wash with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth and seek medical advice.

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery and development is well-established. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an ideal starting material for complex syntheses. A comprehensive analytical characterization using a combination of spectroscopic, chromatographic, and thermal methods is essential to ensure its identity, purity, and stability, thereby guaranteeing the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. Adherence to strict safety protocols is paramount when handling this reactive compound.

References

-

5-BROMO-2-NITROPYRIDINE Extra Pure MSDS | CAS 39856-50-3 MSDS - Loba Chemie. (2019, May 24). Available from: [Link]

-

How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? - FAQ. Available from: [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

Innovating with Pyridines: Synthesis Applications of 5-Bromo-3-nitropyridine-2-carbonitrile. (2025, October 24). Available from: [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. Available from: [Link]

-

2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem. Available from: [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM. (2024, June 20). Available from: [Link]

-

Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

-

CAS No : 39856-50-3 | Product Name : 5-Bromo-2-nitropyridine | Pharmaffiliates. Available from: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available from: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Available from: [Link]

-

Electronic Supplementary Information (ESI) JOURNAL OF MATERIALS CHEMISTRY. Available from: [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH. (2024, January 4). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 5-Bromo-2-nitropyridine 99 39856-50-3 [sigmaaldrich.com]

- 6. 5-Bromo-2-nitropyridine CAS#: 39856-50-3 [m.chemicalbook.com]

- 7. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. azom.com [azom.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

5-(bromomethyl)-2-nitroPyridine CAS number 448968-52-3

An In-depth Technical Guide to 5-(bromomethyl)-2-nitroPyridine (CAS: 448968-52-3)

Authored by: Gemini, Senior Application Scientist

Date: January 1, 2026

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, characterization data, reactivity profile, and key applications, with a focus on its role in the development of kinase inhibitors.[1] All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in its effective utilization.

Physicochemical and Structural Properties

This compound is an organic compound that serves as a valuable reagent in various synthetic applications, particularly within the pharmaceutical industry.[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 2-position and a bromomethyl group at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 448968-52-3 | [1][][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][] |

| Molecular Weight | 217.02 g/mol | [1][] |

| Predicted Boiling Point | 367.8 ± 27.0 °C | [1] |

| Predicted Density | 1.750 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][3] |

| IUPAC Name | This compound | [] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 2-methyl-5-nitropyridine. This precursor is first synthesized by the nitration of 2-methylpyridine (2-picoline). The subsequent step involves a regioselective radical bromination of the methyl group.

Protocol 2.1: Synthesis of 2-Methyl-5-nitropyridine (Precursor)

This procedure is adapted from the standard nitration of picoline.[4] The nitrating mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), an electrophile. The pyridine ring is electron-deficient, but the methyl group is a weak activator, directing the substitution. Steric hindrance at positions closer to the methyl group and the electronic directing effects favor nitration at the 5-position.

Materials:

-

2-Methylpyridine (2-picoline)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide (NaOH) solution, dilute

-

Dichloromethane

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Cool the mixture to 0 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2-methylpyridine solution, ensuring the temperature does not exceed 30 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by slowly adding a dilute sodium hydroxide solution until the pH is approximately 10.[5][6]

-

Extract the aqueous layer multiple times with dichloromethane.[5][6]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine, typically as a brown or pale yellow solid.[4][5]

Protocol 2.2: Synthesis of this compound

This reaction follows a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as the radical initiator, which, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine to form a stabilized benzylic-type radical, which then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, propagating the chain.

Materials:

-

2-Methyl-5-nitropyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Nitrogen gas supply

Procedure:

-

To a solution of 2-methyl-5-nitropyridine in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).[7]

-

Fit the reaction flask with a condenser and flush the system with nitrogen.

-

Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and stir under a nitrogen atmosphere.[7]

-

Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.[7]

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

| Data Type | Expected Observations |

| ¹H NMR | A singlet for the two bromomethyl protons (CH₂Br), expected around δ 4.5-4.8 ppm. Three aromatic protons on the pyridine ring, appearing as distinct multiplets or doublets in the δ 7.5-9.0 ppm region, consistent with a 2,5-disubstituted pyridine pattern. |

| ¹³C NMR | A signal for the bromomethyl carbon (CH₂Br) around δ 30-35 ppm. Signals for the pyridine ring carbons between δ 120-160 ppm. The carbon bearing the nitro group (C2) would be significantly deshielded. |

| Mass Spec. | The molecular ion peak [M]+ corresponding to the calculated molecular weight (217.02 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio). |

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the high reactivity of the bromomethyl group, which functions as a potent electrophile.

Nucleophilic Substitution

The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles in a classic Sɴ2 (bimolecular nucleophilic substitution) reaction.[8] This allows for the straightforward introduction of various functional groups.

-

With Amines: Reaction with primary or secondary amines yields the corresponding substituted aminomethylpyridines. This is a fundamental step in building larger molecules, often used to link the pyridine core to other pharmacophores.

-

With Thiols: Thiolates readily displace the bromide to form thioethers.

-

With Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can be used to form ethers.

Application in Drug Discovery: CDK Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of pyrimidine derivatives and related heterocycles that function as Cyclin-Dependent Kinase (CDK) inhibitors.[1] CDKs are crucial enzymes that regulate cell cycle progression, and their inhibition is a validated therapeutic strategy for treating various cancers.[1] The compound is used to construct the core scaffold of these inhibitors, which are designed to fit into the ATP-binding pocket of the kinase.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety protocols can be inferred from related halo-nitro-aromatic compounds like 5-bromo-2-nitropyridine.[9][10][11][12] These compounds are generally classified as irritants and are harmful if swallowed or in contact with skin.[10][13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be necessary for large-scale handling.[13]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13]

-

The recommended storage is at 2-8°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.[1][3]

First Aid Measures:

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[11][12]

-

If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][13]

References

-

LookChem. Cas 448968-52-3, this compound. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Blazechem. CAS 448968-52-3 this compound. [Link]

-

001CHEMICAL. CAS No. 448968-52-3, this compound. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

PubMed Central (PMC), NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. [Link]

-

The Royal Society of Chemistry. Optimization of the one-pot synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridines: Synthesis Applications of 5-Bromo-3-nitropyridine-2-carbonitrile. [Link]

-

PubMed Central (PMC), NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

ResearchGate. Ring transformations in reactions of heterocyclic compounds with nucleophiles. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Book. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 5-Bromo-2-methoxy-3-nitropyridine: A Versatile Chemical Intermediate. [Link]

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]

-

SciSpace. Pyrimidine derivatives. V. Synthesis and nucleophilic reactions. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. 001chemical.com [001chemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 6. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Role of 5-(bromomethyl)-2-nitropyridine in Modern Synthesis

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(bromomethyl)-2-nitropyridine

In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational building blocks. Among these, pyridine derivatives are preeminent due to their presence in numerous bioactive molecules and functional materials. This compound is a particularly valuable reagent for drug development professionals. It features a pyridine core that is electronically modified by a potent electron-withdrawing nitro group and a highly reactive benzylic bromide functional group. This unique combination allows it to serve as a versatile electrophilic intermediate for introducing the 2-nitropyridin-5-yl)methyl moiety into larger, more complex molecular architectures. For instance, related compounds like 5-bromo-2-nitropyridine are crucial intermediates in the synthesis of targeted anticancer drugs such as Pazopanib.[1][2]

Given its role as a critical synthetic intermediate, the unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent reaction steps and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for this purpose, offering detailed insights into the molecular structure with atomic-level resolution.[3][4] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for its accurate interpretation.

Part 1: Theoretical Framework and Spectral Prediction

Understanding the ¹H NMR spectrum of this compound begins with a predictive analysis based on its molecular structure. The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the inductive and resonance effects of the substituents on the pyridine ring.

The structure and proton numbering scheme are as follows:

Caption: Structure of this compound.

-

Baseline Pyridine Spectrum: In unsubstituted pyridine, the protons resonate in the aromatic region, with the α-protons (C2, C6) being the most deshielded (δ 8.5-8.8 ppm) due to their proximity to the electronegative nitrogen atom. The γ-proton (C4) is at an intermediate chemical shift (δ 7.5-7.8 ppm), and the β-protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[3]

-

Effect of the Nitro Group (-NO₂): The nitro group at the C2 position is a powerful electron-withdrawing group through both resonance and induction. This effect strongly deshields the remaining protons on the ring, shifting them downfield. The effect is most pronounced on the adjacent protons, namely H-3 and H-6.

-

Effect of the Bromomethyl Group (-CH₂Br):

-

On the Ring Protons: The bromomethyl group is weakly electron-withdrawing, causing a modest downfield shift of the adjacent ring protons (H-4 and H-6).

-

On the Methylene Protons: The two methylene protons (-CH₂) are themselves in a distinct chemical environment. They are attached to an aromatic ring (a benzylic position) and to an electronegative bromine atom. Both factors cause significant deshielding. The typical chemical shift for benzylic bromides is in the range of δ 4.4-4.7 ppm.[5]

-

Predicted Multiplicity and Coupling Constants:

Spin-spin coupling provides information about the connectivity of protons.[6] In pyridine systems, coupling between adjacent protons (ortho coupling) is typically the largest, while coupling over four bonds (meta coupling) is smaller.

-

H-6: Coupled only to H-4 (meta coupling, ⁴J). Expected to be a doublet (d).

-

H-4: Coupled to H-3 (ortho coupling, ³J) and H-6 (meta coupling, ⁴J). Expected to be a doublet of doublets (dd).

-

H-3: Coupled only to H-4 (ortho coupling, ³J). Expected to be a doublet (d).

-

-CH₂-: These two protons are chemically equivalent and have no adjacent protons to couple with. Expected to be a singlet (s).

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup. This protocol is designed to be self-validating, ensuring data integrity.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may result in different chemical shifts due to solvent-solute interactions.[7][8]

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount (e.g., 10 µL of a 1% solution) of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at δ 0.00 ppm for calibrating the chemical shift axis.[9]

-

-

Spectrometer Setup and Data Acquisition (400 MHz Example):

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Locking and Tuning: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.[10]

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution. A well-shimmed sample will show sharp, symmetrical peaks for the TMS signal.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to cover the expected proton range (e.g., 0-10 ppm).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for adequate relaxation of the protons between pulses.

-

-

Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Part 3: Spectral Analysis and Data Interpretation

The processed ¹H NMR spectrum of this compound will display four distinct signals. The following table summarizes the expected data, which serves as a powerful diagnostic tool for structural confirmation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂Br | ~ 4.75 | Singlet (s) | N/A | 2H |

| H-3 | ~ 8.25 | Doublet (d) | ³J(H3-H4) ≈ 8.5 | 1H |

| H-4 | ~ 8.50 | Doublet of Doublets (dd) | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5 | 1H |

| H-6 | ~ 8.90 | Doublet (d) | ⁴J(H6-H4) ≈ 2.5 | 1H |

Detailed Signal Assignment and Rationale:

-

The Methylene Singlet (-CH₂Br) at ~δ 4.75 ppm: This is often the most straightforward signal to identify. Its appearance as a singlet with an integration of 2H is a hallmark of the bromomethyl group in this structure. Its downfield position is a direct consequence of the deshielding effects from the adjacent electronegative bromine atom and the aromatic pyridine ring.[5]

-

The Aromatic Protons (δ 8.0 - 9.0 ppm):

-

H-6 Signal (~δ 8.90 ppm): This proton is expected to be the most downfield of the aromatic signals. It experiences strong deshielding from three sources: the adjacent electronegative ring nitrogen, the ortho nitro group, and the meta bromomethyl group. It appears as a doublet due to a small meta coupling to H-4 (⁴J ≈ 2.5 Hz).[3]

-

H-4 Signal (~δ 8.50 ppm): This proton is deshielded by the para nitro group. Its multiplicity as a doublet of doublets is a key diagnostic feature, confirming its connectivity to two different protons. It exhibits a large ortho coupling to H-3 (³J ≈ 8.5 Hz) and a smaller meta coupling to H-6 (⁴J ≈ 2.5 Hz).[6]

-

H-3 Signal (~δ 8.25 ppm): This proton is adjacent to the powerful nitro group at C2, leading to a significant downfield shift. It appears as a clean doublet due to its large ortho coupling with H-4 (³J ≈ 8.5 Hz).

-

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of this compound provides a definitive and information-rich fingerprint for its structural verification. The four key signals—a characteristic downfield singlet for the -CH₂Br protons and three distinct, coupled signals in the aromatic region—allow for unambiguous identification. The most downfield signal, a narrow doublet corresponding to H-6, and the unique doublet of doublets for H-4, serve as crucial confirmation points. For researchers in drug development and organic synthesis, a thorough understanding and correct interpretation of this spectrum are essential for validating this critical building block, ensuring the success and reproducibility of complex synthetic endeavors.

References

-

Kirk, D. N., & Hartshorn, M. P. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1549-1553. Retrieved from [Link]

-

DiGioia, A. J., Loeppky, R. N., & Beedle, E. C. (1982). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society, 104(16), 4494–4498. Retrieved from [Link]

-

Cheng, D. M., & Beroza, M. (1978). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 56(4), 535-540. Retrieved from [Link]

-

Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486. Retrieved from [Link]

-

FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Govindaraju, S., & Harris, R. K. (2002). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 15(7-8), 449-467. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 5-(bromomethyl)-2-nitropyridine

Abstract

5-(Bromomethyl)-2-nitropyridine is a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive benzylic bromide moiety, activated by the electron-withdrawing nitro group on the pyridine ring, makes it a versatile intermediate for introducing the 2-nitro-5-pyridyl scaffold into a wide range of molecules. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited direct literature on this specific molecule. We will delve into its synthesis, key reactions, stability profile, and provide detailed protocols for its handling and use in synthetic applications.

Introduction: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a reactive handle, such as a bromomethyl group, onto the pyridine ring opens up a plethora of possibilities for synthetic diversification. This compound is of particular interest due to the interplay of its two functional groups. The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the nitro group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the stability of reaction intermediates. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical behavior of this promising, yet under-documented, synthetic intermediate.

Synthesis of this compound: A Proposed Pathway

Direct experimental procedures for the synthesis of this compound are not extensively reported in the literature. However, a plausible and efficient synthetic route can be devised based on well-established organic transformations, starting from the commercially available 2-methyl-5-nitropyridine. The proposed synthesis involves a free-radical bromination of the methyl group.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 2-Methyl-5-nitropyridine

This starting material can be synthesized by the nitration of 2-picoline (2-methylpyridine) using a mixture of nitric acid and sulfuric acid.[1]

Step 2: Free-Radical Bromination of 2-Methyl-5-nitropyridine

This key transformation can be achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl4) under reflux.[2][3]

-

Reaction: 2-Methyl-5-nitropyridine + NBS --(AIBN, CCl4, Δ)--> this compound + Succinimide

-

Procedure:

-

To a solution of 2-methyl-5-nitropyridine (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization.

-

Chemical Reactivity: A Potent Electrophile

The reactivity of this compound is dominated by the benzylic bromide moiety. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is further enhanced by the strong electron-withdrawing nature of the nitro group at the 2-position of the pyridine ring, which stabilizes the transition state of nucleophilic substitution reactions.[4]

Nucleophilic Substitution Reactions

This compound is expected to readily undergo SN2 reactions with a wide variety of nucleophiles. The general reaction scheme is as follows:

Caption: General scheme for nucleophilic substitution reactions.

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile (Nu-H or Nu⁻) | Product Class | Potential Applications |

| Amines (R-NH₂) | Substituted Amines | Pharmaceutical synthesis, ligand design |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | Ethers | Fine chemicals, material science |

| Thiols (R-SH) / Thiolates (R-S⁻) | Thioethers | Agrochemicals, bioactive molecules |

| Azide (N₃⁻) | Azides | Precursors for amines via reduction, click chemistry |

| Cyanide (CN⁻) | Nitriles | Versatile intermediates for carboxylic acids, amines |

Causality of Reactivity

-

Benzylic Position: The bromomethyl group is at a benzylic-like position, which inherently enhances the rate of nucleophilic substitution due to the ability of the aromatic ring to stabilize the transition state through π-conjugation.[4]

-

Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the 2-position deactivates the pyridine ring towards electrophilic attack but activates the bromomethyl group for nucleophilic substitution. It does so by inductively withdrawing electron density, making the benzylic carbon more electrophilic.[4]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the nucleophilic displacement.

Stability and Storage: Considerations for a Reactive Intermediate

As a reactive benzylic bromide, this compound is expected to have limited stability, particularly in the presence of nucleophiles, moisture, and light.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive.[5][6][7] While specific data for this compound is unavailable, it is prudent to handle it with care at elevated temperatures. Decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide.

Hydrolytic Stability

Benzylic bromides are susceptible to hydrolysis, especially in the presence of water or other protic solvents. This reaction would lead to the formation of the corresponding alcohol, 5-(hydroxymethyl)-2-nitropyridine, and hydrobromic acid. The presence of the electron-withdrawing nitro group may influence the rate of hydrolysis.

Photostability

Many nitroaromatic compounds exhibit sensitivity to light.[8][9][10] It is advisable to store this compound in amber-colored vials or protected from light to prevent potential photodegradation.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

-

Container: Use a tightly sealed, amber-colored glass container.

Table 2: Summary of Stability and Storage Recommendations

| Factor | Stability Concern | Recommended Precaution |

| Temperature | Potential for thermal decomposition. | Store in a cool place; avoid excessive heating. |

| Moisture/Water | Susceptible to hydrolysis. | Store in a dry, tightly sealed container under an inert atmosphere. |

| Light | Potential for photodegradation. | Store in an amber-colored vial or protect from light. |

| Incompatible Materials | Reacts with nucleophiles, bases, and strong oxidizing agents. | Store away from incompatible substances. |

Experimental Protocols and Safety

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for reacting this compound with a generic amine nucleophile.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Reagents: Add the amine nucleophile (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Given its structure as a benzylic bromide and a nitroaromatic compound, this compound should be handled with caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14][15]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12][13][14][15]

-

Toxicity: While specific toxicity data is not available, benzylic bromides are known lachrymators and skin/respiratory irritants. Nitroaromatic compounds can also be toxic.[11][12][13][14][15]

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is a highly reactive and versatile synthetic intermediate with significant potential in various fields of chemical research and development. Its utility stems from the presence of a readily displaceable benzylic bromide, which is further activated by the electron-withdrawing nitro group. While direct experimental data on this compound is scarce, a comprehensive understanding of its reactivity and stability can be inferred from the behavior of analogous compounds and fundamental principles of organic chemistry. By following the proposed synthetic route and adhering to the recommended handling and storage procedures, researchers can effectively utilize this potent building block for the synthesis of novel and complex molecules.

References

-

DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Retrieved from [Link]

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Tetrahedron Letters, 55(39), 5364-5367.

- Sigma-Aldrich. (2013, March 19).

- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ju, X., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315-335.

- Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS.

- Cole-Parmer. (n.d.).

- Fisher Scientific. (n.d.).

- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. (2002). Tetrahedron Letters, 43(10), 1887-1889.

-

PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

- Nitropyridines, Their Synthesis and Reactions. (2018). In Targets in Heterocyclic Systems (Vol. 22, pp. 248-283).

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 6).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Smolecule. (2023, August 15). Buy 2-Bromo-4-methyl-5-nitropyridine | 23056-47-5.

-

ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine.

- Journal of the Chemical Society D: Chemical Communications. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (14), 893-894.

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.

- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society, 143(50), 21174–21179.

- RSC Advances. (2016).

- Chem-Impex. (n.d.). 2-Bromo-5-methyl-3-nitropyridine.

- Master Organic Chemistry. (2018, June 13).

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- SciSpace. (n.d.).

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine.

- ECHEMI. (n.d.).

- Reddit. (2024, January 2). Reactivity of benzyl bromides.

- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2016). RSC Advances, 6(99), 97255-97262.

- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Google Patents. (n.d.).

- YouTube. (2018, March 16).

- National Institutes of Health. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.

- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- R.D.

- ResearchGate. (n.d.). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- YouTube. (2022, August 18).

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

- 1. Page loading... [guidechem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. westliberty.edu [westliberty.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. msds.nipissingu.ca [msds.nipissingu.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 5-Bromo-2-Nitropyridine

A Note on the Subject Compound: This guide focuses on the molecular structure and applications of 5-bromo-2-nitropyridine. The initial request specified "5-(bromomethyl)-2-nitropyridine." However, a comprehensive search of scientific and commercial databases reveals that this compound is not a well-documented or readily available compound, suggesting it may be a novel or exceptionally rare chemical entity.[1] In contrast, the closely related isomer, 5-bromo-2-nitropyridine, is a pivotal and extensively studied intermediate in organic synthesis and drug discovery. Given the similarity in nomenclature and the profound relevance of 5-bromo-2-nitropyridine to the target audience, this guide will provide an in-depth analysis of this compound, which is likely the intended subject of interest.

Abstract

5-Bromo-2-nitropyridine is a cornerstone heterocyclic building block, particularly valued in medicinal chemistry and materials science.[2] Its unique electronic architecture, resulting from the synergistic effects of an electron-withdrawing nitro group and a strategically positioned bromine atom on a pyridine scaffold, makes it a highly versatile substrate for a multitude of chemical transformations.[2] This technical guide offers a comprehensive exploration of 5-bromo-2-nitropyridine, covering its fundamental physicochemical properties, detailed spectroscopic characterization, scalable synthesis protocols, and key reactivity patterns. Furthermore, it highlights its critical role in the development of high-value molecules, including kinase inhibitors and advanced diagnostic agents, providing researchers and drug development professionals with the foundational knowledge and practical insights required for its effective application.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 5-bromo-2-nitropyridine is essential for its successful application in a laboratory setting, from reaction monitoring to quality control.

Physical Properties

5-Bromo-2-nitropyridine is a pale yellow to light brown crystalline solid at room temperature.[2] Its key physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₂ | [2][3][4] |

| Molecular Weight | 202.99 g/mol | [2][3][4] |

| Appearance | Pale yellow crystalline solid | [2][3] |

| Melting Point | 148-150 °C | [2][4] |

| Boiling Point | 292.3 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in chloroform and methanol.[2][3] | |

| CAS Number | 39856-50-3 | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 5-bromo-2-nitropyridine.[3]

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides definitive information regarding the hydrogen atoms on the pyridine ring. The spectrum will display characteristic chemical shifts and coupling patterns for the three aromatic protons, influenced by the anisotropic and electronic effects of the bromo and nitro substituents.[3][6]

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing nitro group and the electronegative bromine atom significantly deshield adjacent carbons, causing them to appear at higher chemical shifts (downfield).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For 5-bromo-2-nitropyridine, this includes characteristic strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂), as well as vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring and the C-Br bond.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight. A critical diagnostic feature is the presence of a prominent M+2 peak of nearly equal intensity to the M+ peak, which is the characteristic isotopic signature of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[3]

Synthesis and Purification: A Validated Protocol

The most common and scalable synthesis of 5-bromo-2-nitropyridine is a robust two-step process commencing from 2-aminopyridine.[2][7] This method provides high yields and excellent regioselectivity.

Synthesis Workflow Diagram

Caption: Scalable two-step synthesis of 5-bromo-2-nitropyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Setup: To a stirred solution of 2-aminopyridine in acetonitrile, cool the reaction vessel to 0-5 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 5 °C. The use of NBS is critical as it acts as a mild brominating agent, affording high regioselectivity for the 5-position, which is activated by the amino group.[7][8]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent. The crude product is then purified, typically by recrystallization, to yield 2-amino-5-bromopyridine.

Step 2: Synthesis of 5-Bromo-2-nitropyridine (Oxidation)

-

Setup: Add the 2-amino-5-bromopyridine synthesized in Step 1 to concentrated sulfuric acid at 0 °C.[9]

-

Reagent Addition: Slowly add a 10% solution of hydrogen peroxide (H₂O₂) while vigorously stirring and maintaining the temperature at 0 °C.[9] This strong oxidizing medium is necessary to convert the amino group to a nitro group.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours.[9]

-

Isolation and Purification: Pour the reaction mixture onto crushed ice. The product, 5-bromo-2-nitropyridine, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.[9] The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to achieve high purity.[8]

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 1.2, and its melting point should align with the literature value.[4]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 5-bromo-2-nitropyridine is dictated by its electronic properties. The potent electron-withdrawing nature of the nitro group at the 2-position, combined with the electronegativity of the ring nitrogen, renders the pyridine ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions.

Key Reaction Pathways

Caption: Major reaction pathways of 5-bromo-2-nitropyridine.

-

Nucleophilic Aromatic Substitution (SₙAr): While the bromine at C5 is not typically displaced via SₙAr, other halogens at the activated 2-position (as in 2-chloro-5-nitropyridine) readily undergo substitution. This reactivity pattern is fundamental in the synthesis of many pharmaceutical agents.[10]

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is ideal for forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkenyl moieties.[10][11]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd/C, Fe/HCl, or SnCl₂). This transformation is a common strategic step, as the resulting amino group can be further functionalized, for example, through acylation or diazotization.[9]

Applications in Drug Discovery and Medical Imaging

5-Bromo-2-nitropyridine is not merely a laboratory curiosity; it is a validated and critical intermediate in the synthesis of marketed drugs and cutting-edge diagnostic tools.

| Application Area | Target Molecule/Class | Significance | Source(s) |

| Oncology | Pazopanib Intermediate | Serves as a key building block for the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. | [9] |

| Angiogenesis Inhibition | Benzimidazole Kinase Inhibitors | Used as a reagent to synthesize novel benzimidazoles that potently inhibit TIE-2 and VEGFR-2 tyrosine kinase receptors, which are crucial targets for anti-angiogenic cancer therapies. | [5][7] |

| Neuroscience / Diagnostics | PET Tau Tracers | Employed in the multi-step synthesis of [¹⁸F]-labeled PET tracers (e.g., [¹⁸F]T807) for the in-vivo imaging of tau pathology in Alzheimer's disease. | [10] |

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 5-bromo-2-nitropyridine is paramount to ensure laboratory safety.

Hazard Identification and Precautionary Measures

5-Bromo-2-nitropyridine is classified as an irritant.[12] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

| GHS Classification | Hazard Statements | Precautionary Statements | Source(s) |

| Skin Irritant (Cat. 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. | [4][12] |

| Eye Irritant (Cat. 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][12] |

| STOT SE (Cat. 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [4][12] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] When handling the solid, use a dust mask or work in a fume hood to avoid inhalation.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]

-